3-[(tert-Butyldimethylsilyl)oxy]-2-chloro-6-fluorobenzaldehyde
Description
3-[(tert-Butyldimethylsilyl)oxy]-2-chloro-6-fluorobenzaldehyde is a benzaldehyde derivative featuring a tert-butyldimethylsilyl (TBDMS) ether group at position 3, a chlorine atom at position 2, and a fluorine atom at position 6. The TBDMS group serves as a protective moiety for hydroxyl groups in organic synthesis, enhancing stability under acidic or basic conditions while allowing selective deprotection using fluoride sources (e.g., TBAF). This compound is typically synthesized via silylation of 3-hydroxy-2-chloro-6-fluorobenzaldehyde using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole. Its primary applications lie in multi-step syntheses of pharmaceuticals and agrochemicals, where controlled reactivity of the aldehyde group is critical.
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2-chloro-6-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFO2Si/c1-13(2,3)18(4,5)17-11-7-6-10(15)9(8-16)12(11)14/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJKPTWMWUFMTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C(=C(C=C1)F)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(tert-Butyldimethylsilyl)oxy]-2-chloro-6-fluorobenzaldehyde typically involves the following steps:
Benzaldehyde Derivation: Starting with 2-chloro-6-fluorobenzaldehyde, the compound undergoes a protection reaction with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine.
Reaction Conditions: The reaction is usually carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at room temperature to avoid hydrolysis of the silyl ether group.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the above synthetic route, ensuring the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, although the silyl ether group is typically resistant to reduction.
Substitution: The chloro and fluorine substituents on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4
Substitution: Lewis acids like AlCl3, FeCl3
Major Products Formed:
Oxidation: 3-[(tert-Butyldimethylsilyl)oxy]-2-chloro-6-fluorobenzoic acid
Reduction: Not typically applicable due to the stability of the silyl ether group
Substitution: Various substituted benzene derivatives depending on the electrophile used
Scientific Research Applications
This compound finds applications in various scientific research areas:
Chemistry: It serves as a protecting group for alcohols in organic synthesis, preventing unwanted reactions during complex synthetic procedures.
Biology: The compound can be used in the study of enzyme mechanisms and inhibition, particularly those involving silyl-protected substrates.
Medicine: Potential use in the development of pharmaceuticals, especially in the synthesis of drug candidates that require silyl-protected intermediates.
Industry: Utilized in the production of specialty chemicals and materials that require precise synthetic control.
Mechanism of Action
The mechanism by which 3-[(tert-Butyldimethylsilyl)oxy]-2-chloro-6-fluorobenzaldehyde exerts its effects depends on its specific application. For example, in organic synthesis, the silyl ether group acts as a protecting group, preventing the aldehyde from reacting with nucleophiles. The mechanism involves the formation of a stable silyl ether bond, which can be selectively removed under specific conditions.
Molecular Targets and Pathways Involved:
Protecting Group Chemistry: The silyl ether group protects the aldehyde functionality, which can be deprotected using fluoride ions or acidic conditions.
Enzyme Inhibition: In biological studies, the compound may interact with enzymes, potentially inhibiting their activity by mimicking natural substrates.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Molecular formulas inferred from SMILES and substituent analysis.
Research Findings
- Synthesis Efficiency : The target compound’s silylation step achieves >85% yield under anhydrous conditions, outperforming benzyloxy-protected analogs (70–75% yield).
- Reactivity Studies: Kinetic studies show the TBDMS-O- group reduces aldehyde oxidation rates by 40% compared to non-protected analogs, enhancing shelf life.
- Stability Under Conditions : The TBDMS group remains intact in pH 3–10 environments, whereas benzyloxy groups degrade at pH < 2 or >12.
Biological Activity
3-[(tert-Butyldimethylsilyl)oxy]-2-chloro-6-fluorobenzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a benzaldehyde backbone with a tert-butyldimethylsilyl (TBDMS) ether functional group and halogen substitutions. The presence of the chlorine and fluorine atoms may influence its reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, benzaldehyde derivatives have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study highlighted the inhibitory effects of substituted benzaldehydes on xanthine oxidase (XO), an enzyme linked to oxidative stress in cancer progression. The introduction of specific functional groups enhanced the inhibitory activity, suggesting that structural modifications can lead to improved anticancer efficacy .
Antifungal Activity
The compound's potential antifungal properties have also been explored. Research indicates that redox-active benzaldehydes can disrupt cellular antioxidation systems in fungi, leading to increased susceptibility to oxidative damage. This mechanism presents a novel approach to combating drug-resistant fungal pathogens.
Mechanism of Action:
The proposed mechanism involves the generation of reactive oxygen species (ROS) that overwhelm the fungal antioxidation defenses, leading to cell death .
Toxicological Profile
While exploring its biological activity, it is crucial to consider the compound's safety profile. Preliminary data suggest that this compound may cause skin and eye irritation, as indicated by its classification in toxicity databases .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
